molecular formula C6H7N3O2 B13097000 3-Amino-6-methylpyridazine-4-carboxylic acid

3-Amino-6-methylpyridazine-4-carboxylic acid

Cat. No.: B13097000
M. Wt: 153.14 g/mol
InChI Key: ZRONTOXPRXDSGE-UHFFFAOYSA-N
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Description

3-Amino-6-methylpyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-methylpyridazine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Another method includes the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of robust catalysts could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-methylpyridazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridazine oxides, while substitution could introduce different functional groups into the pyridazine ring.

Scientific Research Applications

3-Amino-6-methylpyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-6-methylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The pyridazine ring’s unique physicochemical properties, such as weak basicity and dual hydrogen-bonding capacity, enable it to engage in molecular recognition and drug-target interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-Aminopyridazine: Shares the amino group but lacks the methyl and carboxylic acid groups.

    6-Methylpyridazine: Contains the methyl group but lacks the amino and carboxylic acid groups.

    Pyridazine-4-carboxylic acid: Contains the carboxylic acid group but lacks the amino and methyl groups.

Uniqueness: 3-Amino-6-methylpyridazine-4-carboxylic acid is unique due to the presence of all three functional groups (amino, methyl, and carboxylic acid) on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

3-amino-6-methylpyridazine-4-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H2,7,9)(H,10,11)

InChI Key

ZRONTOXPRXDSGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)N)C(=O)O

Origin of Product

United States

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